1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol
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Overview
Description
1-Methyl-7-phenylbicyclo[221]heptan-7-ol is a bicyclic compound with a unique structure that includes a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-phenylbicyclo[221]heptan-7-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures The reaction between a suitable diene and a dienophile under controlled conditions leads to the formation of the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic compound with a similar structure but different functional groups.
Camphor: Another bicyclic compound with a ketone functional group.
Isoborneol: A stereoisomer of borneol with similar properties.
Uniqueness
1-Methyl-7-phenylbicyclo[22
Properties
CAS No. |
656259-97-1 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-methyl-7-phenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C14H18O/c1-13-9-7-12(8-10-13)14(13,15)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 |
InChI Key |
NNKRMASMDPSEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1(C3=CC=CC=C3)O)CC2 |
Origin of Product |
United States |
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